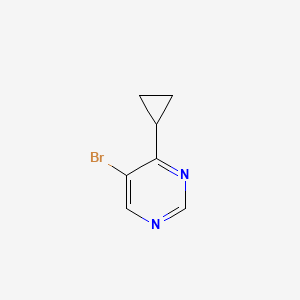
5-Bromo-4-cyclopropylpyrimidine
Descripción general
Descripción
5-Bromo-4-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H7BrN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Bromo-4-cyclopropylpyrimidine involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-cyclopropylpyrimidine is characterized by a pyrimidine ring substituted with a bromine atom at the 5th position and a cyclopropyl group at the 4th position .Physical And Chemical Properties Analysis
5-Bromo-4-cyclopropylpyrimidine is a solid at room temperature. It has a molecular weight of 199.05 .Aplicaciones Científicas De Investigación
Pharmaceutical Research
5-Bromo-4-cyclopropylpyrimidine: is a valuable intermediate in pharmaceutical research. Its structure is conducive to chemical modifications, making it a versatile building block for synthesizing a variety of bioactive molecules. For instance, it can be used to create analogs of known drugs to improve their efficacy or reduce side effects. The compound’s reactivity with various functional groups allows for the development of novel therapeutic agents targeting a wide range of diseases .
Agricultural Chemistry
In the realm of agrochemistry, 5-Bromo-4-cyclopropylpyrimidine serves as a precursor for the synthesis of pesticides and herbicides. Its pyrimidine core is structurally similar to many natural compounds, which can be exploited to design molecules that interact with specific biological pathways in pests, offering a way to enhance crop protection strategies .
Material Science
Material scientists can utilize 5-Bromo-4-cyclopropylpyrimidine in the synthesis of advanced materials. Its incorporation into polymers or coatings could potentially lead to materials with unique properties such as increased resistance to degradation or improved thermal stability. Research in this area could pave the way for new materials with specialized applications in various industries .
Chemical Synthesis
This compound is instrumental in organic synthesis, serving as a key intermediate for various chemical reactions. It can undergo reactions such as halogenation, cycloaddition, and nucleophilic substitution, which are fundamental in constructing complex organic molecules. Its role in the synthesis of larger, more complex structures is crucial in the development of new synthetic methodologies .
Biotechnology
Biotechnological applications of 5-Bromo-4-cyclopropylpyrimidine include its use in the design of probes or markers for studying biological systems. It could be used to label biomolecules, allowing for the visualization and tracking of these molecules within cells, contributing to our understanding of cellular processes and the development of diagnostic tools .
Environmental Science
In environmental science, 5-Bromo-4-cyclopropylpyrimidine could be explored for its potential use in environmental monitoring and remediation efforts. Its chemical properties might be harnessed to develop sensors for detecting pollutants or to create compounds that can neutralize harmful substances in the environment .
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-4-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-9-4-10-7(6)5-1-2-5/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHZEZBUHSHXIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705636 | |
| Record name | 5-Bromo-4-cyclopropylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-cyclopropylpyrimidine | |
CAS RN |
1346697-39-9 | |
| Record name | 5-Bromo-4-cyclopropylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-cyclopropylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


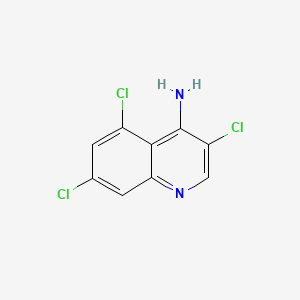





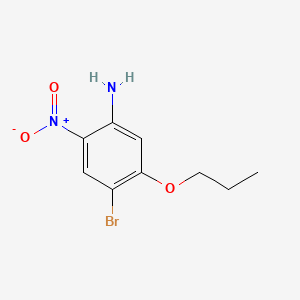
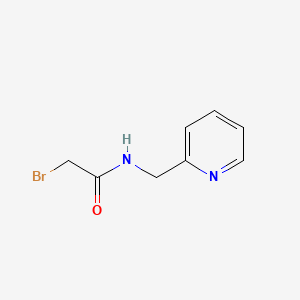

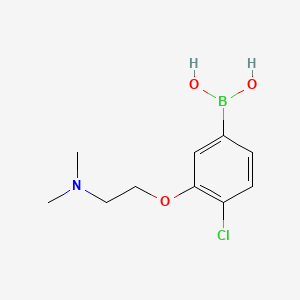
![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)

![2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one](/img/structure/B597444.png)